

Enobosarm: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

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Introduction

Enobosarm, also known as Ostarine, GTx-024, or MK-2866, is a nonsteroidal selective androgen receptor modulator (SARM) that has been extensively investigated for its potential therapeutic benefits in a variety of conditions, most notably muscle wasting disorders.[1][2] Unlike traditional anabolic steroids, enobosarm is designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing androgenic side effects in other tissues like the prostate and skin.[3][4] This tissue selectivity has made it a promising candidate for treating muscle wasting associated with cancer, sarcopenia, and other debilitating conditions.[3][5][6] This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of enobosarm, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and clinical trial workflows.

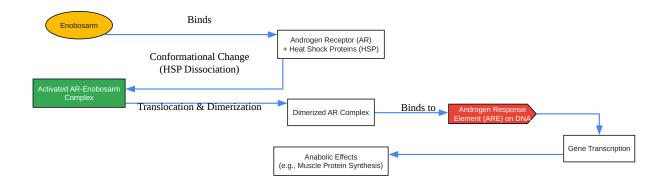
Pharmacodynamics: The Science of Action

The primary mechanism of action of enobosarm is its selective binding to and activation of the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[7][8] This interaction initiates a cascade of downstream signaling events that ultimately lead to anabolic effects in muscle and bone tissue.



Androgen Receptor Signaling Pathway

Enobosarm, as a SARM, mimics the effects of endogenous androgens like testosterone and dihydrotestosterone (DHT) in a tissue-selective manner. Upon entering the cell, enobosarm binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated enobosarm-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.[8]



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Caption: Enobosarm's Androgen Receptor Signaling Pathway.

Key Pharmacodynamic Effects

The primary pharmacodynamic effects of enobosarm are centered on its anabolic activity in muscle and bone. Clinical trials have consistently demonstrated its ability to increase lean body mass and improve physical function.

Table 1: Summary of Key Pharmacodynamic Effects of Enobosarm



Endpoint	Population	Dose(s)	Key Findings	Citation(s)
Change in Total Lean Body Mass (LBM)	Healthy elderly men and postmenopausal women	1 mg, 3 mg	Dose-dependent increase in LBM.	[5]
Patients with cancer-induced muscle wasting	1 mg, 3 mg	Significant increase in total LBM compared to placebo. At day 113, the 1 mg group had a median increase of 1.5 kg, and the 3 mg group showed a 1.0 kg increase.[5][9]	[5][6][9][10]	
Change in Physical Function (Stair Climb Power)	Patients with cancer-induced muscle wasting	3 mg	Improvement in stair climb power.	[6]
Older patients with obesity on semaglutide	3 mg, 6 mg	Reduced the proportion of patients who lost clinically significant physical function.	[11]	



Change in Fat Mass	Healthy young and older men	3 mg	Placebo- corrected decrease in total fat mass of 3.03% in young men and 3.49% in older men after 14 days.[5]	[5]
Anti-tumor Activity	Women with ER+/HER2- advanced breast cancer	9 mg, 18 mg	Showed antitumor activity, with a clinical benefit rate of 32% in the 9 mg group and 29% in the 18 mg group at 24 weeks.[12][13]	[12][13]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of enobosarm is characterized by good oral bioavailability and a half-life that supports once-daily dosing.

Key Pharmacokinetic Parameters

Studies in healthy volunteers and patient populations have established the pharmacokinetic properties of enobosarm.

Table 2: Summary of Key Pharmacokinetic Parameters of Enobosarm



Parameter	Value	Population/Study Details	Citation(s)
Bioavailability	High (oral)	Preclinical and clinical data suggest good oral absorption.	[8]
Time to Maximum Concentration (Tmax)	Not explicitly stated in snippets	-	-
Elimination Half-life (t1/2)	Approximately 24 hours	Supports once-daily dosing.	[14]
Metabolism	Major metabolite is enobosarm glucuronide. Not a CYP3A4 inhibitor.	Data from Phase 1 studies.	[3]
Excretion	Primarily renal elimination.	Data from Phase 1 studies.	[3]
Dose Proportionality	Linear pharmacokinetics	Observed in single ascending dose studies.	[5]

Experimental Protocols

A comprehensive understanding of the data presented requires insight into the methodologies used to generate it. The following sections detail the key experimental protocols employed in the clinical evaluation of enobosarm.

Measurement of Lean Body Mass: Dual-Energy X-ray Absorptiometry (DXA)

Dual-Energy X-ray Absorptiometry (DXA) is the gold standard for measuring body composition in clinical trials and was the primary method used to assess changes in lean body mass in enobosarm studies.[2][6][10][15][16][17]



• Principle: DXA utilizes two X-ray beams of different energy levels to differentiate between bone, fat mass, and lean soft tissue. The differential attenuation of these beams as they pass through the body allows for the quantification of each component.[2]

Procedure:

- Patient Preparation: Patients are typically required to fast for a specified period and avoid strenuous exercise before the scan. They must remove all metal objects.
- Scanning: The patient lies supine on the scanner bed. The scanner arm then moves across the entire body, emitting the low-dose X-ray beams.
- Data Analysis: Specialized software analyzes the attenuation data to generate a detailed report of total and regional body composition, including total lean body mass, appendicular lean mass, and fat mass.[17]

Assessment of Physical Function: Stair Climb Power Test

The stair climb power test is a functional assessment used to measure muscle power and endurance, a key secondary endpoint in many enobosarm trials.[1][6][7][18][19][20]

• Principle: This test measures the power generated by the lower limbs to lift the body's mass against gravity over a vertical distance.

Procedure:

- Setup: A standardized staircase with a specific number of steps (e.g., 10 or 12) and a
 defined total vertical height is used.[18][19] An electronic timing system is placed at the
 start and end of the climb.
- Execution: The participant is instructed to ascend the stairs as quickly and safely as possible. They may be allowed to use a handrail for safety but not for pulling themselves up.[19]
- Calculation: Power (in Watts) is calculated using the formula: Power = (Body Mass × Gravity × Vertical Height) / Time.



Androgen Receptor Binding Assay

Preclinical characterization of enobosarm involved determining its binding affinity for the androgen receptor, typically through a competitive binding assay.[21]

- Principle: This assay measures the ability of a test compound (enobosarm) to compete with a radiolabeled androgen (e.g., ³H-mibolerone) for binding to the androgen receptor.
- Procedure (General Protocol):
 - Receptor Preparation: Androgen receptors are isolated from a suitable source, such as rat prostate cytosol.[21]
 - Competition: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
 - Separation: The receptor-bound and unbound radioligand are separated.
 - Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
 - Data Analysis: The data is used to generate a competition curve, from which the IC50 (the
 concentration of the test compound that inhibits 50% of the specific binding of the
 radioligand) is determined. The Ki (inhibition constant) can then be calculated to reflect the
 binding affinity.

Measurement of Enobosarm Plasma Concentrations: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify drug concentrations in biological matrices like plasma.[22][23]

- Principle: This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
- Procedure:

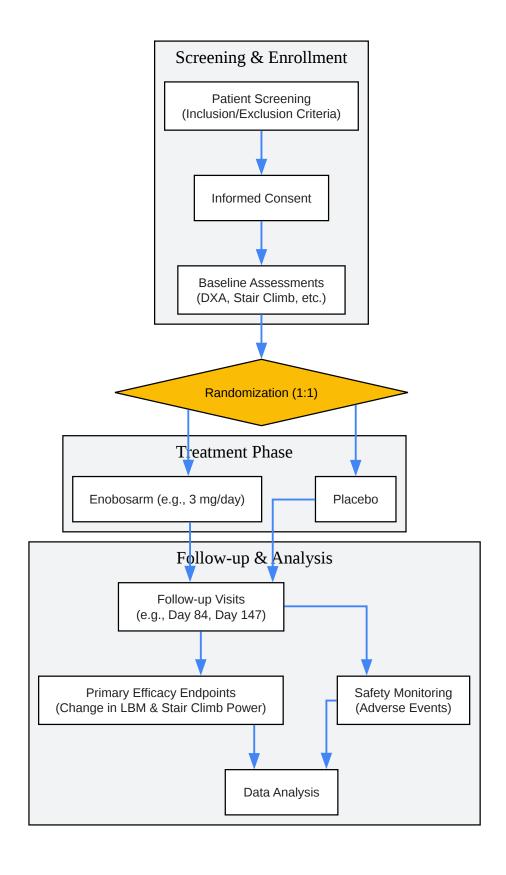


- Sample Preparation: Plasma samples are processed to extract enobosarm and remove interfering substances. This often involves protein precipitation followed by solid-phase or liquid-liquid extraction.
- Chromatographic Separation: The extracted sample is injected into an LC system, where enobosarm is separated from other components on a chromatographic column.
- Mass Spectrometric Detection: The separated enobosarm is introduced into the mass spectrometer, where it is ionized. Specific parent-to-product ion transitions for enobosarm are monitored to ensure highly selective and sensitive quantification.

Clinical Trial Workflow

The clinical development of enobosarm has involved numerous trials. The following diagram illustrates a typical workflow for a Phase 3 clinical trial investigating enobosarm for the prevention and treatment of muscle wasting in cancer patients, such as the POWER trials.[6] [24]





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Caption: Workflow of a Phase 3 Enobosarm Clinical Trial.



Conclusion

Enobosarm has a well-characterized pharmacokinetic and pharmacodynamic profile that supports its potential as a therapeutic agent for muscle wasting and other conditions. Its selective anabolic effects on muscle and bone, coupled with a favorable pharmacokinetic profile allowing for once-daily oral administration, have been demonstrated in numerous preclinical and clinical studies. The consistent findings of increased lean body mass and improved physical function underscore its therapeutic potential. Further research and ongoing clinical trials will continue to delineate the full scope of enobosarm's clinical utility.

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References

- 1. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beonbrand.getbynder.com [beonbrand.getbynder.com]
- 3. verupharma.com [verupharma.com]
- 4. Veru Reports Muscle Data from 5 Clinical Studies of Enobosarm that Support the Advancement of Enobosarm in Combination with Weight-Loss GLP-1 Drugs, Ozempic®, Wegovy®, or Mounjaro®, to Optimize Weight Loss by Preventing Muscle Wasting and Further Increasing Fat Loss in a Phase 2b Obesity Clinical Study: Veru Inc. (VERU) [ir.verupharma.com]
- 5. verupharma.com [verupharma.com]
- 6. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]

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- 10. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Veru Announces Positive Topline Data from Phase 2b QUALITY Clinical Study: Enobosarm Preserved Lean Mass in Patients Receiving WEGOVY® (Semaglutide) for Weight Reduction - BioSpace [biospace.com]
- 12. Activity and safety of enobosarm, a novel, oral, selective androgen receptor modulator, in androgen receptor-positive, oestrogen receptor-positive, and HER2-negative advanced breast cancer (Study G200802): a randomised, open-label, multicentre, multinational, parallel design, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enobosarm in Previously Treated Patients With AR-Positive, ER-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 14. Enobosarm [medbox.iiab.me]
- 15. A Brief Review of the Literature for Published Dual-Energy X-Ray Absorptiometry Protocols for Athletes PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimation of Lean Soft Tissue by Dual-Energy X-Ray Absorptiometry as a Surrogate for Muscle Mass in Health, Obesity, and Sarcopenia | Springer Nature Experiments [experiments.springernature.com]
- 17. Body composition with dual energy X-ray absorptiometry: from basics to new tools Messina Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 18. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Analytical strategies to detect enobosarm administration in bovines PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
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